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Compound of Interest

Compound Name: Seliforant

Cat. No.: B610769 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the histamine H4 receptor antagonist, Seliforant (also known as

SENS-111), with a focus on its selectivity profile against H1, H2, and H3 receptors. While

Seliforant was developed as a selective H4 antagonist for the treatment of vestibular

disorders, understanding its off-target activity is crucial for a comprehensive safety and efficacy

assessment.

Seliforant is a small molecule developed by Palau Pharma and later Sensorion, designed to

selectively antagonize the histamine H4 receptor.[1][2] Its primary mechanism of action is to

block the activity of the H4 receptor, which is expressed in the peripheral vestibular system.[2]

Despite showing a good safety profile, Seliforant failed to meet its primary efficacy endpoint in

a Phase IIb clinical trial for acute unilateral vestibulopathy, leading to the discontinuation of its

development.[3]

While repeatedly described as a "selective" H4 receptor antagonist, publicly available

preclinical and clinical data do not provide specific quantitative binding affinities (e.g., Ki or

IC50 values) for Seliforant at the H1, H2, and H3 histamine receptor subtypes. At high doses,

the potential for off-target effects on other histamine receptors in the brainstem has been noted

as a possibility, though not substantiated with concrete data.

Comparative Selectivity Profile
To provide a contextual understanding of histamine receptor selectivity, the following table

summarizes the binding affinities of well-established selective antagonists for H1, H2, and H3
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receptors. This allows for an indirect comparison of the selectivity that would be expected from

a highly selective compound like Seliforant.

Receptor Subtype Selective Antagonist Binding Affinity (Ki)

H1 Receptor Mepyramine ~1-5 nM

H2 Receptor Ranitidine ~20-50 nM

H3 Receptor Pitolisant ~0.16 nM

Note: The Ki values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols
The determination of a compound's binding affinity and functional activity at different receptor

subtypes is a critical step in drug development. Standard in vitro assays are employed for this

purpose.

Radioligand Binding Assays
Radioligand binding assays are a common method to determine the affinity of a test compound

for a receptor. The general workflow is as follows:

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO

cells) that are genetically engineered to express a high concentration of the target histamine

receptor subtype (H1, H2, or H3).

Incubation: These membranes are incubated with a specific radioligand (a radioactive

molecule that is known to bind to the receptor) and varying concentrations of the test

compound (e.g., Seliforant).

Competition: The test compound competes with the radioligand for binding to the receptor.

Separation: The receptor-bound radioligand is separated from the unbound radioligand,

typically through filtration.
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Quantification: The amount of radioactivity bound to the receptors is measured using a

scintillation counter.

Data Analysis: The data are used to calculate the concentration of the test compound that

inhibits 50% of the radioligand binding (IC50). The IC50 value can then be converted to the

binding affinity constant (Ki) using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow

Membrane
Preparation Incubation

Cell membranes with
target receptor Competition

Add radioligand and
test compound Separation

Separate bound and
unbound radioligand QuantificationMeasure radioactivity Data

Analysis

Calculate IC50
and Ki

Histamine

H1R

binds

Gq11

activates

PLC

activates

PIP2

hydrolyzes

IP3 DAG

Ca2+
Release PKC

activates

 

Histamine

H2R

binds

Gs

activates

AC

stimulates

ATP

converts

cAMP

PKA

activates

 

Histamine

H3R

binds

Gio

activates

AC

inhibits

Ion_Channels

modulates (βγ)

cAMP

decreased
production

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. hearingreview.com [hearingreview.com]

2. Seliforant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

3. go.drugbank.com [go.drugbank.com]

To cite this document: BenchChem. [Off-Target Screening of Seliforant: A Comparative Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610769#off-target-screening-for-seliforant-against-
h1-h2-and-h3-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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